molecular formula C22H19FN2O4S B14803156 (E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide

(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B14803156
M. Wt: 426.5 g/mol
InChI Key: HIEKGKPGMRBRCC-SYZQJQIISA-N
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Description

(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorobenzenesulfonamide and 4-methoxybenzaldehyde. These intermediates undergo a series of reactions, including condensation, sulfonation, and amide formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the reaction pathway.

Scientific Research Applications

(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide
  • (E)-N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide
  • (E)-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This uniqueness makes it valuable for specific applications where fluorine’s properties are advantageous.

Properties

Molecular Formula

C22H19FN2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H19FN2O4S/c1-29-20-11-2-16(3-12-20)4-15-22(26)24-18-9-13-21(14-10-18)30(27,28)25-19-7-5-17(23)6-8-19/h2-15,25H,1H3,(H,24,26)/b15-4+

InChI Key

HIEKGKPGMRBRCC-SYZQJQIISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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